

Met-His: A Potential Therapeutic Agent for Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Met-His	
Cat. No.:	B15598491	Get Quote

Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential of N-acetyl-L-methionyl-L-histidine (**Met-His**) as a therapeutic agent against metabolic syndrome. Due to the limited direct research on **Met-His**, this document extrapolates its potential mechanisms and effects based on the known biological activities of its constituent amino acids, L-methionine and L-histidine, and related histidine-containing dipeptides (HCDs) like carnosine and anserine.

Introduction to Met-His and Metabolic Syndrome

Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes.[1][2][3][4][5][6] These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels.[1][7] A state of chronic, low-grade inflammation and oxidative stress is a key feature of metabolic syndrome.[1][2][8][9][10][11]

Met-His is a dipeptide composed of N-acetyl-L-methionine and L-histidine.[8] While direct studies on **Met-His** for metabolic syndrome are not yet available, the known anti-inflammatory, antioxidant, and metabolic-modulating properties of L-histidine and HCDs suggest that **Met-His** could be a promising candidate for further investigation.[1][2][12][13] L-methionine, as a precursor to the antioxidant glutathione, may also contribute to its protective effects.[14]



Potential Mechanisms of Action

Based on the properties of its components, **Met-His** is hypothesized to act on metabolic syndrome through several pathways:

- Anti-inflammatory Effects: L-histidine and HCDs have been shown to suppress the
 expression of pro-inflammatory cytokines such as TNF-α and IL-6, potentially through the
 inhibition of the NF-κB signaling pathway.[12][13]
- Antioxidant Activity: Histidine-containing compounds can scavenge reactive oxygen species (ROS) and chelate metal ions, thereby reducing oxidative stress, a key contributor to insulin resistance and endothelial dysfunction in metabolic syndrome.
- Improved Insulin Sensitivity: By reducing inflammation and oxidative stress, **Met-His** may improve insulin signaling and glucose uptake in peripheral tissues.[12] Studies on methionine restriction have also shown improvements in insulin sensitivity.[15][16][17]
- Modulation of Lipid Metabolism: L-histidine supplementation has been associated with favorable changes in lipid profiles.[12]

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables summarize the expected outcomes of **Met-His** treatment in a preclinical model of metabolic syndrome, based on published data for L-histidine and related compounds.

Table 1: Expected Effects of **Met-His** on Key Metabolic Parameters



Parameter	Expected Change with Met-His Treatment	Reference Compound/Study
Fasting Blood Glucose	ţ	L-Histidine[12]
Insulin Resistance (HOMA-IR)	ţ	L-Histidine[12]
Body Weight	ţ	L-Histidine[12]
Waist Circumference	1	Histidine-containing dipeptides[12]
Fat Mass	ţ	L-Histidine[12]

Table 2: Expected Effects of Met-His on Lipid Profile

Parameter	Expected Change with Met-His Treatment	Reference Compound/Study
Triglycerides (TG)	ļ	Histidine-containing dipeptides[1]
Total Cholesterol (TC)	↔ or ↓	
High-Density Lipoprotein (HDL-C)	1	
Low-Density Lipoprotein (LDL-C)	1	_

Table 3: Expected Effects of Met-His on Inflammatory and Oxidative Stress Markers



Marker	Expected Change with Met-His Treatment	Reference Compound/Study
TNF-α	ļ	L-Histidine, HCDs[12][13]
IL-6	Ţ	L-Histidine[12]
Malondialdehyde (MDA)	1	HCDs[13]
Superoxide Dismutase (SOD)	1	

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of **Met-His** are provided below.

Animal Model of Metabolic Syndrome

A common approach is to use a diet-induced obesity model.

- Animals: Male C57BL/6J mice, 8 weeks old.
- Diet: High-fat diet (HFD; 60% kcal from fat) for 12-16 weeks to induce metabolic syndrome. A
 control group is fed a standard chow diet.
- **Met-His** Administration: **Met-His** is administered daily via oral gavage at a predetermined dose (e.g., 100 mg/kg body weight) for the last 4-6 weeks of the HFD feeding period. A vehicle control group receives the same volume of the vehicle (e.g., saline).

Oral Glucose Tolerance Test (OGTT)

This test assesses the ability to clear a glucose load from the blood.[4][7][18][19][20]

- Fasting: Fast mice for 6 hours with free access to water.[18]
- Baseline Glucose: Measure baseline blood glucose (t=0) from a tail snip using a glucometer.
- Glucose Administration: Administer a 2 g/kg body weight glucose solution (20% dextrose in sterile saline) via oral gavage.[7]



- Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[18][20]
- Data Analysis: Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance.

Insulin Tolerance Test (ITT)

This test measures whole-body insulin sensitivity.[21][22][23][24]

- Fasting: Fast mice for 4-6 hours with free access to water.
- Baseline Glucose: Measure baseline blood glucose (t=0).
- Insulin Administration: Administer human insulin (0.75 U/kg body weight) via intraperitoneal
 (IP) injection.
- Blood Glucose Monitoring: Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.
- Data Analysis: Calculate the rate of glucose disappearance as an indicator of insulin sensitivity.

Lipid Profile Analysis

This involves measuring key lipids in the blood.[3][5][25][26]

- Sample Collection: Collect blood from fasted mice via cardiac puncture into EDTA-coated tubes.
- Plasma Separation: Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
- Lipid Measurement: Use commercially available enzymatic colorimetric assay kits to measure total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol according to the manufacturer's instructions.

Measurement of Inflammatory Cytokines (ELISA)



This protocol is for measuring TNF-α and IL-6 in plasma.[27][28][29][30][31]

- Sample Preparation: Use plasma samples collected as described for the lipid profile analysis.
- ELISA Procedure:
 - Coat a 96-well plate with capture antibody for either TNF-α or IL-6 and incubate overnight.
 - Wash the plate and block non-specific binding sites.
 - Add plasma samples and standards to the wells and incubate.
 - Wash the plate and add the detection antibody.
 - Wash the plate and add streptavidin-HRP.
 - Wash the plate and add a TMB substrate solution.
 - Stop the reaction with a stop solution and read the absorbance at 450 nm.
- Data Analysis: Calculate the concentration of cytokines in the samples based on the standard curve.

Analysis of NF-kB Signaling Pathway (Western Blot)

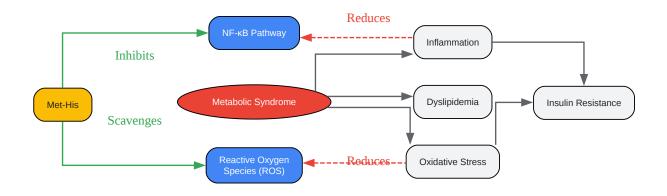
This protocol assesses the activation of the NF-kB pathway in liver or adipose tissue.[32][33] [34][35]

- Tissue Homogenization: Homogenize tissue samples in RIPA buffer with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate 20-40 μg of protein per sample on a 10% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:



- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin) overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

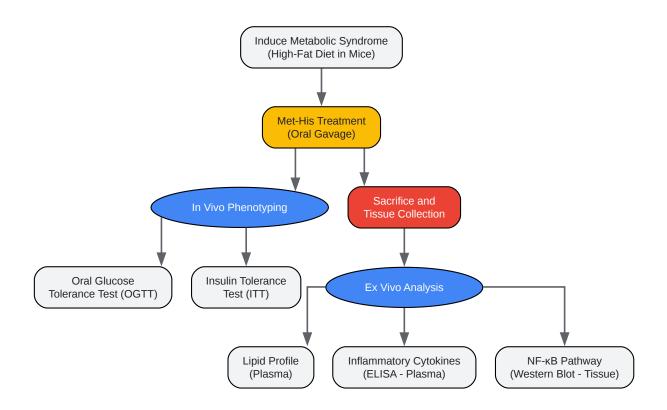
Visualizations Signaling Pathways and Workflows



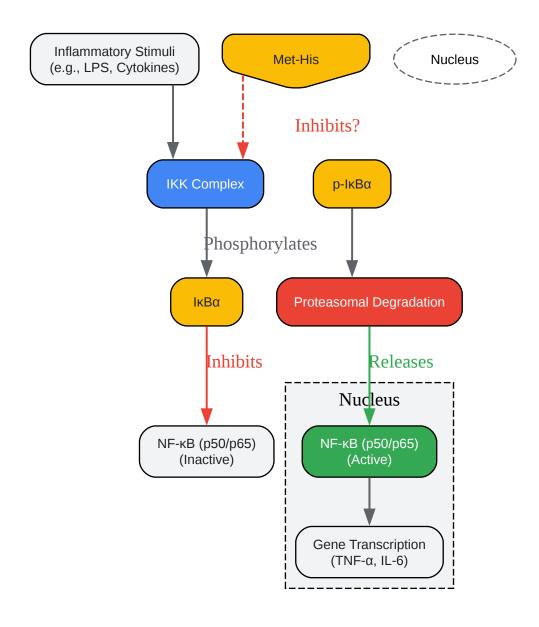
Click to download full resolution via product page

Caption: Hypothesized mechanism of **Met-His** in metabolic syndrome.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

 1. Biological functions of histidine-dipeptides and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application





- 2. Biological functions of histidine-dipeptides and metabolic syndrome PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. getaprofessor.com [getaprofessor.com]
- 4. Glucose Tolerance Test in Mice [bio-protocol.org]
- 5. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 6. His-Met | C11H18N4O3S | CID 7408104 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. Met-His | C11H18N4O3S | CID 7408323 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Metabolic Syndrome Is Associated with Oxidative Stress and Proinflammatory State -PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inflammatory and Oxidative Stress Markers Related to Adherence to the Mediterranean Diet in Patients with Metabolic Syndrome PMC [pmc.ncbi.nlm.nih.gov]
- 11. Association between oxidative balance score and metabolic syndrome and its components in US adults: a cross-sectional study from NHANES 2011–2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histidine-containing dipeptides reduce central obesity and improve glycaemic outcomes: A systematic review and meta-analysis of randomized controlled trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. H2S Protects Against Methionine—Induced Oxidative Stress in Brain Endothelial Cells -PMC [pmc.ncbi.nlm.nih.gov]
- 15. deanfrancispress.com [deanfrancispress.com]
- 16. Methionine-Restricted C57BL/6J Mice Are Resistant to Diet-Induced Obesity and Insulin Resistance but Have Low Bone Density | PLOS One [journals.plos.org]
- 17. Methionine Restriction Increases Insulin Sensitivity in Type-2 Diabetes via miRNA Activation | SHS Web of Conferences [shs-conferences.org]
- 18. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 19. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage -PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Insulin tolerance test (ITT) [bio-protocol.org]
- 22. olac.berkeley.edu [olac.berkeley.edu]



- 23. protocols.io [protocols.io]
- 24. meliordiscovery.com [meliordiscovery.com]
- 25. Lipid profile (cholesterol and triglycerides) | Pathology Tests Explained [pathologytestsexplained.org.au]
- 26. my.clevelandclinic.org [my.clevelandclinic.org]
- 27. TNF-α, IL-6 and IL-8 ELISA [bio-protocol.org]
- 28. benchchem.com [benchchem.com]
- 29. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip PMC [pmc.ncbi.nlm.nih.gov]
- 30. documents.thermofisher.com [documents.thermofisher.com]
- 31. raybiotech.com [raybiotech.com]
- 32. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 33. benchchem.com [benchchem.com]
- 34. researchgate.net [researchgate.net]
- 35. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [Met-His: A Potential Therapeutic Agent for Metabolic Syndrome]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15598491#met-his-as-a-potential-agent-against-metabolic-syndrome]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com